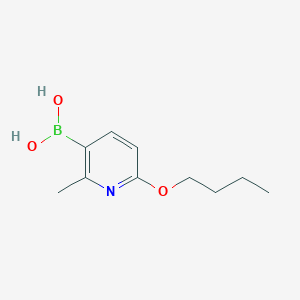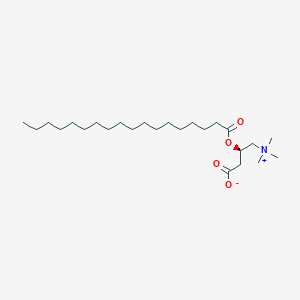
Stearoylcarnitine
Overview
Description
Stearoylcarnitine is an O-acyl-L-carnitine in which the acyl group is specified as stearoyl (octadecanoyl). It has a role as a human metabolite and is functionally related to an octadecanoic acid . It is a fatty ester lipid molecule and acts as a metabolomics biomarker for early-onset-preeclampsia and late-onset-preeclampsia .
Synthesis Analysis
Stearoylcarnitine can be synthesized from palmitate in rat hearts. The perfusion of palmitate in rat hearts resulted in the formation of palmitoylcarnitine and stearoylcarnitine . The study suggests that the perfused palmitate underwent chain elongation to synthesize stearic acid .
Molecular Structure Analysis
The molecular formula of Stearoylcarnitine is C25H49NO4 . The IUPAC name is (3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate . The molecular weight is 427.7 g/mol .
Chemical Reactions Analysis
Stearoylcarnitine plays a role in the β-oxidation process of fatty acids inside mitochondria . It is involved in the metabolic interplay among the host, diet, and gut microbiota .
Physical And Chemical Properties Analysis
Stearoylcarnitine has a molecular weight of 427.7 g/mol . The computed XLogP3-AA is 8.8 .
Scientific Research Applications
Role in Breast Cancer Progression
Stearoylcarnitine has been identified as a significantly changed metabolite in serum and tumor samples in studies related to breast cancer progression . This suggests that it could play a role in the metabolic changes that occur during the progression of breast cancer.
Association with Allergic Diseases
A Mendelian randomization study revealed Stearoylcarnitine as a reliable causal circulating metabolite for asthma . This indicates that Stearoylcarnitine could be involved in the pathophysiology of asthma, and potentially other allergic diseases.
Critical Micellar Concentration (CMC)
The CMC of Stearoylcarnitine has been determined at different pH values at room temperature by fluorescence spectroscopy . This property is important in the field of colloid and surface chemistry, and could have implications in the formulation of pharmaceuticals and cosmetics.
Mechanism of Action
Target of Action
Stearoylcarnitine is a long-chain acylcarnitine that plays a significant role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . It has been identified as a potential causal circulating metabolite associated with allergic diseases such as asthma .
Mode of Action
Stearoylcarnitine interacts with its targets, primarily the enzymes involved in fatty acid metabolism, to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondria . This process involves the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
The primary biochemical pathway affected by stearoylcarnitine is the mitochondrial metabolism of fatty acids . It plays a pivotal role in the β-oxidation of fatty acids, a process that results in the production of acetyl-CoA, which is then used in the citric acid cycle to generate ATP .
Pharmacokinetics
The homeostasis of stearoylcarnitine is maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The concentrations of stearoylcarnitine and its esters are maintained within relatively narrow limits for normal biological functioning .
Result of Action
The action of stearoylcarnitine results in the efficient transport of long-chain fatty acids into the mitochondria for β-oxidation . This process is critical for energy production in cells. Disturbances in this process, such as in conditions of carnitine insufficiency, result in impaired entry of fatty acids into the mitochondria and consequently disturbed lipid oxidation .
Action Environment
The action, efficacy, and stability of stearoylcarnitine can be influenced by various environmental factors. For instance, the availability of substrates and the expression of enzymes involved in fatty acid metabolism can impact the function of stearoylcarnitine . Additionally, certain pathological conditions, such as carnitine palmitoyltransferase II deficiency, can lead to significant changes in the levels of stearoylcarnitine .
properties
IUPAC Name |
(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPHNLNTJNMAEE-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314733 | |
| Record name | (-)-Stearoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearoylcarnitine | |
CAS RN |
25597-09-5 | |
| Record name | (-)-Stearoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Stearoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



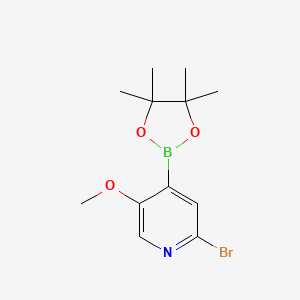



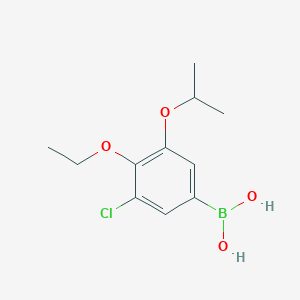
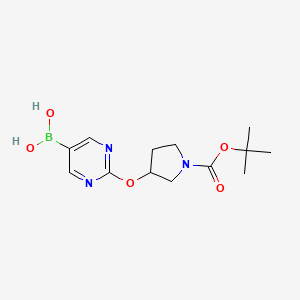
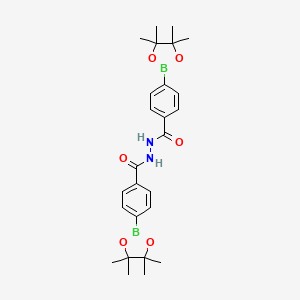



![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)
